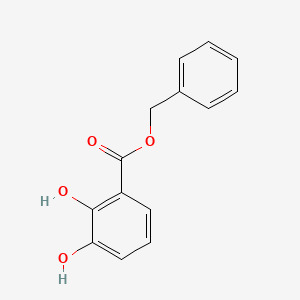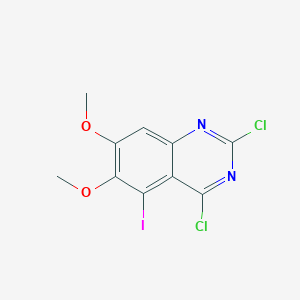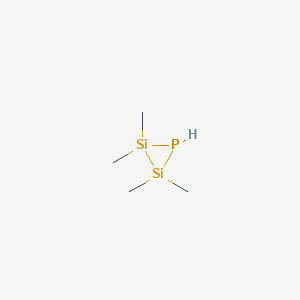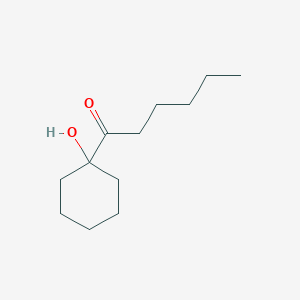
1-Hexanone, 1-(1-hydroxycyclohexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexanone, 1-(1-hydroxycyclohexyl)- is an organic compound with the molecular formula C12H22O2. It is a ketone that features a cyclohexyl group attached to a hexanone backbone. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Hexanone, 1-(1-hydroxycyclohexyl)- involves several steps:
Acylation: Cyclohexylcarboxylic acid is reacted with phosphorus trichloride at elevated temperatures to form cyclohexylcarbonyl chloride.
Friedel-Crafts Reaction: The cyclohexylcarbonyl chloride is then reacted with benzene in the presence of aluminum chloride as a catalyst to form cyclohexylphenyl ketone.
Hydrolysis: The resulting product is hydrolyzed using dilute hydrochloric acid to yield cyclohexylphenyl ketone.
Chlorination: The cyclohexylphenyl ketone is chlorinated to form 1-chlorocyclohexylphenyl ketone.
Alkaline Hydrolysis: The chlorinated product is then subjected to alkaline hydrolysis to produce 1-Hexanone, 1-(1-hydroxycyclohexyl)-.
Analyse Chemischer Reaktionen
1-Hexanone, 1-(1-hydroxycyclohexyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Condensation: It can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Hexanone, 1-(1-hydroxycyclohexyl)- has several scientific research applications:
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of 1-Hexanone, 1-(1-hydroxycyclohexyl)- primarily involves its role as a photoinitiator. Upon exposure to UV light, it undergoes a photochemical reaction that generates free radicals. These free radicals then initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets and pathways involved include the absorption of UV light by the compound and the subsequent generation of reactive species that drive the polymerization process .
Vergleich Mit ähnlichen Verbindungen
1-Hexanone, 1-(1-hydroxycyclohexyl)- can be compared with other similar compounds such as:
Cyclohexanone: Unlike 1-Hexanone, 1-(1-hydroxycyclohexyl)-, cyclohexanone lacks the hexanone backbone and is primarily used as a solvent and in the production of nylon.
1-Benzoylcyclohexanol: This compound is similar in structure but has a benzoyl group instead of a hexanone group. It is also used as a photoinitiator but has different reactivity and applications.
1-Ethynyl-1-cyclohexanol: This compound contains an ethynyl group and is used in chemical manufacturing processes.
The uniqueness of 1-Hexanone, 1-(1-hydroxycyclohexyl)- lies in its specific structure, which imparts unique photoinitiating properties, making it highly effective in UV-curable applications.
Eigenschaften
CAS-Nummer |
182292-53-1 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
1-(1-hydroxycyclohexyl)hexan-1-one |
InChI |
InChI=1S/C12H22O2/c1-2-3-5-8-11(13)12(14)9-6-4-7-10-12/h14H,2-10H2,1H3 |
InChI-Schlüssel |
DLUCNRXMXAEYOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C1(CCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-1-[5-(4-nitrophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B12557010.png)
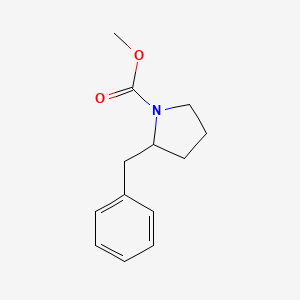
![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B12557018.png)
![3,3'-Sulfanediylbis[4-bromo-2,5-bis(methylsulfanyl)thiophene]](/img/structure/B12557025.png)
![2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12557039.png)
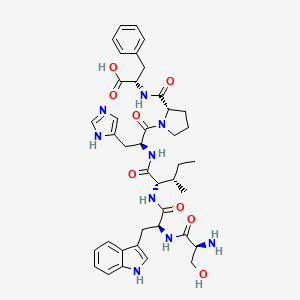
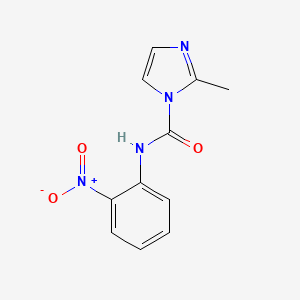

![Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury](/img/structure/B12557074.png)
![4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol](/img/structure/B12557076.png)
